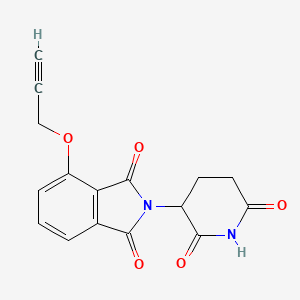
Thalidomide, propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-propargyl is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-propargyl is specifically modified with a propargyl group, enhancing its utility in various chemical and biological applications, particularly in the development of proteolysis targeting chimeras (PROTACs) and other protein-degrading agents .
Wirkmechanismus
Target of Action
Thalidomide and its derivatives primarily target a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .
Mode of Action
Thalidomide derivatives bind to CRBN, altering its substrate specificity . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is central to the therapeutic effects of thalidomide and its derivatives.
Biochemical Pathways
The binding of thalidomide derivatives to CRBN affects several biochemical pathways. It leads to the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis . At the cellular level, thalidomide derivatives downregulate the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma (MM) cells .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract . The elimination of thalidomide is mainly by pH-dependent spontaneous hydrolysis in all body fluids . The apparent mean clearance is 10 l/h for the ®-enantiomer and 21 l/h for the (S)-enantiomer in adult subjects . Blood concentrations of the ®-enantiomer are consequently higher than those of the (S)-enantiomer at pseudoequilibrium .
Result of Action
The action of thalidomide and its derivatives results in both molecular and cellular effects. For instance, thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .
Action Environment
Environmental factors and epigenetic mechanisms are major contributors to disease progression where thalidomide has been found to be effective . For example, in idiopathic pulmonary fibrosis, inflammation, oxidative stress, and epigenetic mechanisms are major pathogenic factors . Thalidomide is an effective anti-inflammatory drug in inhibiting TGF-β, interleukins (IL-6 and IL-1β), and tumor necrosis factor-α (TNF-α) .
Biochemische Analyse
Biochemical Properties
Thalidomide Propargyl, similar to Thalidomide, is likely to interact with various enzymes, proteins, and other biomolecules. Thalidomide is known to bind to cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex . This interaction influences the recognition of various ‘neosubstrates’ depending on the shape of the ligand . It is plausible that Thalidomide Propargyl may have similar interactions.
Cellular Effects
Thalidomide has been shown to have immunomodulatory effects, significantly inhibiting the immunologic response and graft immunogenicity . It is possible that Thalidomide Propargyl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thalidomide is known to bind to CRBN, leading to changes in gene expression and enzyme activity . Thalidomide Propargyl may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of Thalidomide Propargyl in laboratory settings are yet to be studied. The stability, degradation, and long-term effects on cellular function of Thalidomide have been investigated . Similar studies could provide insights into the temporal effects of Thalidomide Propargyl.
Dosage Effects in Animal Models
Studies on Thalidomide have shown that it can have significant effects at certain dosages . Similar studies on Thalidomide Propargyl could help understand its dosage effects.
Metabolic Pathways
Thalidomide is known to interact with various enzymes and cofactors , and it is plausible that Thalidomide Propargyl may have similar interactions.
Transport and Distribution
The transport and distribution of Thalidomide Propargyl within cells and tissues are yet to be studied. Thalidomide is known to interact with various transporters and binding proteins . Similar studies could provide insights into the transport and distribution of Thalidomide Propargyl.
Subcellular Localization
Thalidomide is known to interact with various compartments or organelles . Similar studies could provide insights into the subcellular localization of Thalidomide Propargyl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide-propargyl typically involves the modification of thalidomide with a propargyl group. One common method includes the alkylation of thalidomide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of thalidomide-propargyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thalidomid-Propargyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Propargylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um gesättigte Derivate zu bilden.
Substitution: Die Propargylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene substituierte Derivate bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff in Gegenwart von Wasserstoffgas.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Aldehyde, Carbonsäuren, gesättigte Derivate und verschiedene substituierte Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Thalidomid-Propargyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Thalidomid-Propargyl übt seine Wirkungen hauptsächlich durch Bindung an Cereblon aus, einem Substraterkennungsrezeptor für den Cullin 4 RING E3 Ubiquitin-Ligase-Komplex (CRL4). Diese Bindung induziert die Rekrutierung nicht-nativer Substrate zu CRL4 Cereblon, was zu ihrer Ubiquitinierung und anschließenden Degradation durch das Proteasom führt. Dieser Mechanismus ist entscheidend für seine Rolle beim Proteinabbau und bei therapeutischen Anwendungen .
Ähnliche Verbindungen:
Thalidomid: Die Stammverbindung, die für ihre immunmodulatorischen und antiangiogenen Eigenschaften bekannt ist.
Lenalidomid: Ein Derivat mit verbesserten immunmodulatorischen Wirkungen und reduzierter Teratogenität.
Pomalidomid: Ein weiteres Derivat mit potenten Antikrebswirkungen, das zur Behandlung von multiplem Myelom eingesetzt wird.
Einzigartigkeit: Thalidomid-Propargyl ist einzigartig durch das Vorhandensein der Propargylgruppe, die seine Reaktivität und Nützlichkeit bei der Synthese von PROTACs und anderen Protein-abbauenden Wirkstoffen erhöht. Diese Modifikation ermöglicht eine effizientere Anlagerung und Degradation bestimmter Proteine, wodurch es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen wird .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties and used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-propargyl is unique due to the presence of the propargyl group, which enhances its reactivity and utility in the synthesis of PROTACs and other protein-degrading agents. This modification allows for more efficient targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
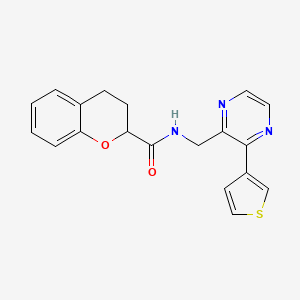
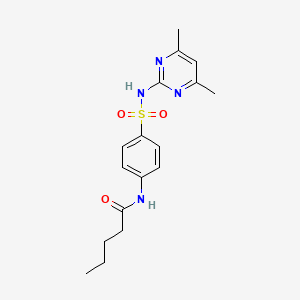
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanesulfonamide](/img/structure/B2882382.png)
![2-Methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2882383.png)
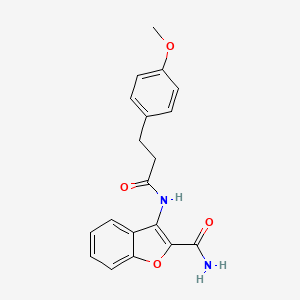
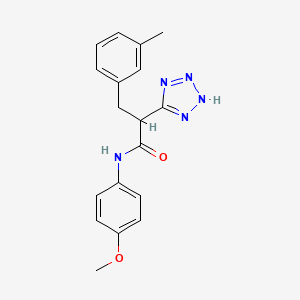
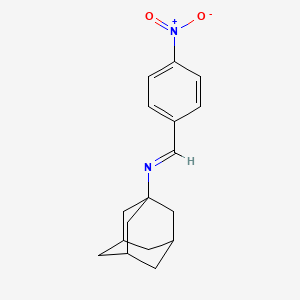
![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)
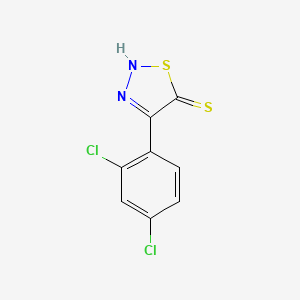
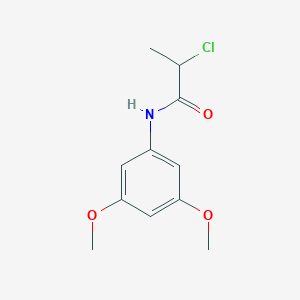
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
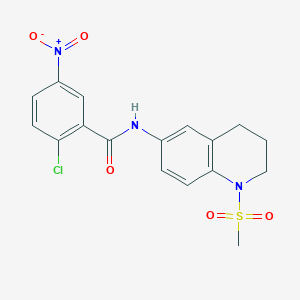
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/new.no-structure.jpg)
